molecular formula C22H20N2O4 B4015709 ethyl 2-amino-9-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate

ethyl 2-amino-9-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate

Cat. No. B4015709
M. Wt: 376.4 g/mol
InChI Key: CMSCEIHNIPNQNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-component reactions. For instance, the reaction of 4-hydroxy-1-methyl-2 (1 H)-quinolinone, aromatic aldehydes, and ethyl cyanoacetate was carried out in the presence of a catalytic amount of 4-dimethyl aminopyridine (DMAP) in aqueous ethanol . This resulted in the formation of pyranoquinoline derivatives in excellent yields .


Molecular Structure Analysis

The molecular structure of such compounds can be complex. For example, a related compound, C14H16N2O3, belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . The dihydropyrimidine ring adopts a screw-boat conformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques. For instance, the crystal structure of a related compound, C22H19NO6, was determined using X-ray diffraction .

Scientific Research Applications

Drug Discovery

The compound is part of the ChEMBL database, a manually curated database of bioactive molecules with drug-like properties . It brings together chemical, bioactivity, and genomic data to aid the translation of genomic information into effective new drugs .

Bioactivity Data Analysis

The ChEMBL database, where the compound is listed, spans multiple bioactivity data types and time periods . This suggests that the compound could be used in the analysis of bioactivity data, contributing to the understanding of how different compounds interact with biological systems .

Corrosion Inhibition

The compound has been studied as a potential corrosion inhibitor for copper in nitric acid . This suggests that it could have applications in industries where copper is used and corrosion is a concern .

Synthesis of Indole Derivatives

The compound has been involved in the synthesis of indole derivatives . Indole derivatives are important types of molecules and natural products and play a main role in cell biology .

Antimicrobial Screening

The compound has been used in antimicrobial screening . This suggests that it could have potential applications in the development of new antimicrobial drugs .

Crystal Structure Analysis

The crystal structure of the compound has been analyzed . This kind of analysis can provide valuable insights into the compound’s properties and potential applications .

Reactions at the Benzylic Position

The compound has been studied in the context of reactions at the benzylic position . This could provide valuable insights into its reactivity and potential uses in synthetic chemistry .

Pharmacological Evaluation

The compound has been involved in the pharmacological evaluation of novel triazole-pyrimidine derivatives as neuroprotective/anti-neuroinflammatory agents . This suggests potential applications in the treatment of neurodegenerative diseases .

Mechanism of Action

The mechanism of action of such compounds can vary depending on their intended use. For instance, some triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The future directions for research on such compounds could include further exploration of their potential uses in medicine, particularly in neuroprotection and anti-inflammatory applications .

properties

IUPAC Name

ethyl 2-amino-9-methyl-5-oxo-4-phenyl-4,6-dihydropyrano[3,2-c]quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-3-27-22(26)18-16(13-7-5-4-6-8-13)17-19(28-20(18)23)14-11-12(2)9-10-15(14)24-21(17)25/h4-11,16H,3,23H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSCEIHNIPNQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C(=O)NC4=C2C=C(C=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-amino-9-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-amino-9-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate
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ethyl 2-amino-9-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate
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ethyl 2-amino-9-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate
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ethyl 2-amino-9-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate
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ethyl 2-amino-9-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate

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